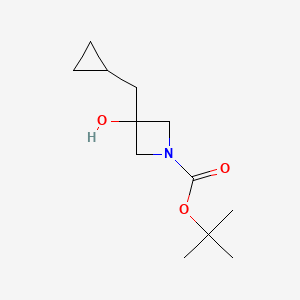
Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(cyclopropylméthyl)-3-hydroxyazétidine-1-carboxylate de tert-butyle est un composé organique complexe qui présente un groupe ester de tert-butyle, un groupe cyclopropylméthyle et une partie hydroxyazetidine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(cyclopropylméthyl)-3-hydroxyazétidine-1-carboxylate de tert-butyle implique généralement plusieurs étapes, commençant par la préparation du cycle azétidine. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. Le groupe cyclopropylméthyle est souvent introduit par des réactions d'alkylation utilisant des halogénures de cyclopropylméthyle .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'utilisation de systèmes de micro-réacteurs à flux, qui offrent une efficacité, une polyvalence et une durabilité améliorées par rapport aux procédés par lots traditionnels . Ces systèmes permettent un contrôle précis des conditions de réaction, ce qui conduit à des rendements plus élevés et à un impact environnemental réduit.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(cyclopropylméthyl)-3-hydroxyazétidine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Le groupe ester peut être réduit en alcools.
Substitution : Le groupe cyclopropylméthyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium . Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de solvants comme le dichlorométhane ou l'éthanol.
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent les cyclopropylméthylcétones, les alcools de tert-butyle et les azétidines substituées .
Applications de recherche scientifique
Le 3-(cyclopropylméthyl)-3-hydroxyazétidine-1-carboxylate de tert-butyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-(cyclopropylméthyl)-3-hydroxyazétidine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. La partie hydroxyazetidine peut former des liaisons hydrogène avec les molécules biologiques, influençant leur structure et leur fonction . Le groupe cyclopropylméthyle peut interagir avec les régions hydrophobes des protéines, affectant leur activité .
Applications De Recherche Scientifique
Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with biological molecules, influencing their structure and function . The cyclopropylmethyl group may interact with hydrophobic regions of proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Hydroxyazétidine-1-carboxylate de tert-butyle : Manque le groupe cyclopropylméthyle, le rendant moins hydrophobe.
Cyclopropylméthyl 3-hydroxyazétidine-1-carboxylate : Manque le groupe ester de tert-butyle, affectant sa réactivité.
Unicité
Le 3-(cyclopropylméthyl)-3-hydroxyazétidine-1-carboxylate de tert-butyle est unique en raison de la combinaison de ses caractéristiques structurales, qui lui confèrent des propriétés chimiques et biologiques distinctes. La présence à la fois de l'ester de tert-butyle et du groupe cyclopropylméthyle améliore sa stabilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-12(15,8-13)6-9-4-5-9/h9,15H,4-8H2,1-3H3 |
Clé InChI |
MPLYYJZBCOZXEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(CC2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B11767436.png)
![(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11767448.png)

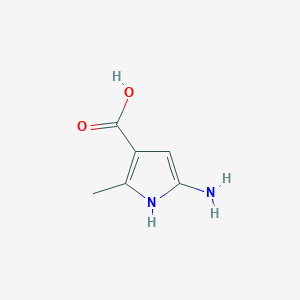
![8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11767462.png)
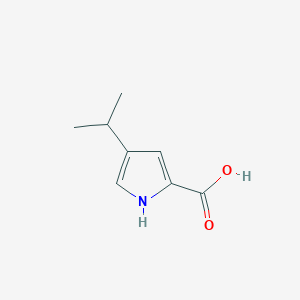
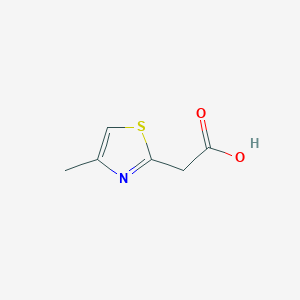
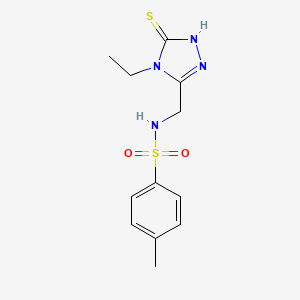
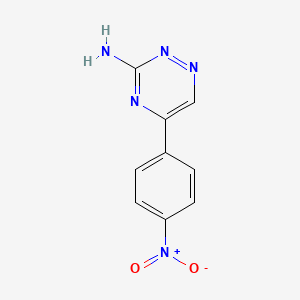
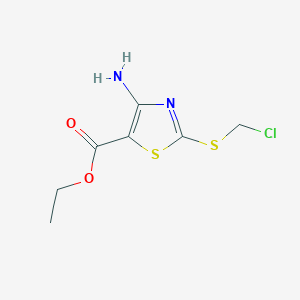
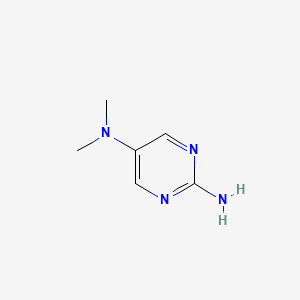


![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)
